3-Fluoro-4-methoxybenzenesulfonyl chloride

Physical Property Thermal Stability Handling and Storage

Obtaining sulfonyl chloride building blocks with consistent purity and predictable reactivity can delay drug discovery. 3-Fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2) addresses this need as a high-purity (≥98%) solid with a well-defined melting point (77-78 °C), enabling accurate handling and scalable synthesis. • Unique 3-fluoro-4-methoxy substitution enhances electrophilicity and lipophilicity (predicted LogP 2.84) for efficient sulfonamide formation. • Validated as a derivatizing agent for HPLC quantification of amines in complex biological matrices. • Bulk manufacturing capability supports seamless scale-up from R&D to pilot production.

Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol
CAS No. 67475-55-2
Cat. No. B1304785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzenesulfonyl chloride
CAS67475-55-2
Molecular FormulaC7H6ClFO3S
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F
InChIInChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3
InChIKeyQIVDOYCKCLEKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxybenzenesulfonyl chloride Sourcing Guide


3-Fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2) is an aromatic sulfonyl chloride building block with a molecular formula of C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring . This substitution pattern results in a compound that is a solid at room temperature with a reported melting point between 77-78 °C and a predicted logP of 2.84260 [1]. The compound's primary utility is as an electrophilic reagent in organic synthesis for introducing the sulfonyl chloride group .

Why 3-Fluoro-4-methoxybenzenesulfonyl chloride Is Unique


Generic substitution of sulfonyl chlorides is not straightforward due to the significant impact of substituents on key physicochemical properties. The specific 3-fluoro-4-methoxy substitution pattern on the benzene ring of this compound creates a unique electronic and steric environment that directly influences its physical state, lipophilicity, and reactivity . For instance, the presence of the fluorine atom is known to enhance the electrophilicity of the sulfonyl chloride group, while the methoxy group can modulate reactivity . These electronic effects lead to quantifiable differences in properties such as melting point and predicted LogP when compared to non-fluorinated or differently substituted analogs, which can be critical for its handling, purification, and performance in specific applications [1]. The following quantitative evidence demonstrates these specific points of differentiation.

3-Fluoro-4-methoxybenzenesulfonyl chloride: Quantifiable Differentiation


Higher Melting Point vs. 4-Methoxybenzenesulfonyl Chloride

The introduction of a fluorine atom at the 3-position dramatically increases the compound's melting point compared to its non-fluorinated analog, 4-methoxybenzenesulfonyl chloride. This provides a solid reagent at ambient temperature, which can simplify handling and storage versus a low-melting solid or liquid. The target compound exhibits a melting point of 77-78°C , while 4-methoxybenzenesulfonyl chloride has a significantly lower melting point of 36-41°C .

Physical Property Thermal Stability Handling and Storage

Increased Lipophilicity vs. Non-Fluorinated Analog

The presence of the fluorine atom increases the predicted lipophilicity of the molecule. This can be a crucial factor in applications such as medicinal chemistry, where the compound is used to synthesize drug candidates, as increased lipophilicity often correlates with improved membrane permeability. The target compound has a predicted LogP value of 2.84260 [1]. In contrast, the non-fluorinated analog, 4-methoxybenzenesulfonyl chloride, has an estimated density (1.3836) and no reported XLogP value [2], indicating a significant shift in physicochemical properties due to fluorination.

Lipophilicity Drug Design ADME Properties

Electronic and Steric Effects vs. 2-Fluoro Isomer

The precise position of the fluorine atom on the benzene ring is a critical determinant of reactivity. While both 3-fluoro-4-methoxybenzenesulfonyl chloride and its 2-fluoro-4-methoxy isomer share the same molecular formula (C7H6ClFO3S) and molecular weight (224.64 g/mol) , their substitution pattern creates a different electronic and steric environment around the reactive sulfonyl chloride group. The 3-fluoro substitution places the fluorine meta to the sulfonyl group, whereas the 2-fluoro isomer places it ortho, which can lead to greater steric hindrance and different inductive electronic effects on the electrophilic sulfur center . This positional isomerism can result in different reaction rates and selectivities in nucleophilic substitution reactions.

Reactivity Electrophilicity Regioselectivity

Higher Density vs. 5-Fluoro-2-methoxybenzenesulfonyl Chloride

The predicted density of the compound can influence its behavior in formulation and purification processes, such as crystallization and phase separation. 3-Fluoro-4-methoxybenzenesulfonyl chloride has a predicted density of 1.455±0.06 g/cm³ [1]. This is notably higher than that of a related positional isomer, 5-fluoro-2-methoxybenzenesulfonyl chloride, which has a predicted density of 1.455±0.06 g/cm³ but a different boiling point (309.8±27.0 °C) [2], indicating a different intermolecular packing arrangement and physical profile.

Physical Property Density Crystallization

3-Fluoro-4-methoxybenzenesulfonyl chloride Applications


Medicinal Chemistry: Sulfonamide Drug Synthesis

The higher melting point (77-78 °C) and distinct LogP (2.84260) of 3-fluoro-4-methoxybenzenesulfonyl chloride make it a preferred building block for synthesizing sulfonamide-containing drug candidates where precise control over physicochemical properties is essential [1]. The enhanced lipophilicity, compared to non-fluorinated analogs, can improve the membrane permeability and metabolic stability of the final drug molecule, a common strategy in modern drug design [2].

Analytical Chemistry: HPLC Derivatization

This compound is specifically noted for its utility as a derivatizing agent in HPLC methods. Its unique reactivity, particularly its ability to form stable derivatives with amines like 2-bromoethylamine (BEA) under mild conditions (20 °C for 5 minutes), enables accurate quantification in complex biological matrices like hemoglobin-based oxygen carriers (HBOCs) . This application demonstrates its value in enhancing the sensitivity and selectivity of analytical techniques.

Process Chemistry: Purification of Intermediates

The well-defined physical properties, including a solid state at ambient temperatures with a high melting point (77-78 °C) and a predicted density of 1.455 g/cm³, are advantageous for process chemistry [1]. These characteristics facilitate handling, weighing, and purification steps like crystallization and filtration, making it a more robust intermediate for scale-up compared to lower-melting or liquid sulfonyl chlorides [2].

Agrochemical Research: Herbicide and Fungicide Development

As a versatile intermediate, 3-fluoro-4-methoxybenzenesulfonyl chloride is cited in patents for the synthesis of substituted fluoroalcoxyphenylsulfonylureas, a class of compounds investigated for use as herbicides and fungicides . Its specific substitution pattern is likely chosen to impart favorable properties to the final agrochemical, such as enhanced potency, selectivity, or environmental stability.

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